Methyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ME 6-ME-2-((PH-ACETYL)AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of multiple functional groups, including a carboxylate group, an amino group, and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ME 6-ME-2-((PH-ACETYL)AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of appropriate precursors, such as 2-mercaptobenzoic acid and an appropriate aldehyde or ketone, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated benzothiophene derivative.
Acetylation: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The amino and acetyl groups can participate in substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are commonly used.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
ME 6-ME-2-((PH-ACETYL)AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ME 6-ME-2-((PH-ACETYL)AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 6-Methyl-2-((phenylacetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 2-((Phenylacetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
ME 6-ME-2-((PH-ACETYL)AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H21NO3S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 6-methyl-2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H21NO3S/c1-12-8-9-14-15(10-12)24-18(17(14)19(22)23-2)20-16(21)11-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,20,21) |
InChI Key |
NDHFWEDXTQDFMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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